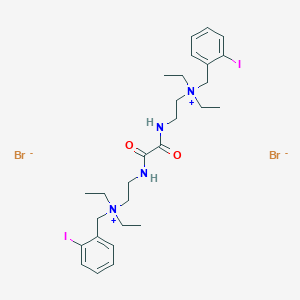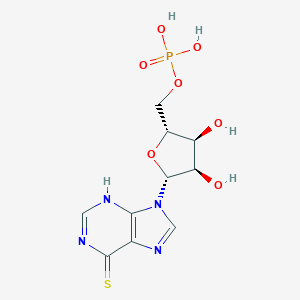
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)-, dibromide, also known as AOBBD, is a chemical compound with potential applications in scientific research. This compound is a quaternary ammonium salt that is synthesized through a multistep process. AOBBD has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is not well understood. However, it is believed that the compound works by binding to biological molecules, such as DNA and RNA, and disrupting their function. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have membrane-disrupting properties, which may contribute to its antibacterial and antifungal effects.
Effets Biochimiques Et Physiologiques
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its selectivity for binding to DNA and RNA. This makes it a promising candidate for use in fluorescence-based assays. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. However, one limitation of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.
Orientations Futures
There are several areas of future research that could be explored with AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE and to determine its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential use of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in the development of new anticancer agents.
Méthodes De Synthèse
The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE involves a multistep process that begins with the reaction of diethylamine with oxalyl chloride to form diethyl oxalate. Next, this compound is reacted with o-iodobenzyl chloride to form diethyl(o-iodobenzyl)oxalate. The final step involves the reaction of this compound with bis(iminoethylene) dibromide to form AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is a complex process that requires careful attention to detail to ensure that the final product is pure and free from impurities.
Applications De Recherche Scientifique
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to selectively bind to DNA and RNA, making it a promising candidate for use in fluorescence-based assays. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
Propriétés
Numéro CAS |
106978-54-5 |
|---|---|
Nom du produit |
AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE |
Formule moléculaire |
C28H42Br2I2N4O2 |
Poids moléculaire |
880.3 g/mol |
Nom IUPAC |
2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide |
InChI |
InChI=1S/C28H40I2N4O2.2BrH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H |
Clé InChI |
KSOXZNGVGGGTMP-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
SMILES canonique |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-] |
Synonymes |
(Oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)ammonium bromide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)






